molecular formula C5H3BrFNO B572640 4-Bromo-6-fluoropyridin-2-ol CAS No. 1227597-80-9

4-Bromo-6-fluoropyridin-2-ol

Cat. No.: B572640
CAS No.: 1227597-80-9
M. Wt: 191.987
InChI Key: LLBFAIUAWMBQGX-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoropyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 6 are substituted with bromine and fluorine atoms, respectively, and the hydrogen at position 2 is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoropyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, 4-bromo-2-hydroxypyridine can be fluorinated using a fluorinating agent like Selectfluor to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process typically includes halogenation, hydroxylation, and purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoropyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-6-fluoropyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoropyridin-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-Bromo-2-fluoropyridine
  • 6-Bromo-2-fluoropyridine
  • 4-Chloro-6-fluoropyridin-2-ol

Comparison: 4-Bromo-6-fluoropyridin-2-ol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-bromo-6-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBFAIUAWMBQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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